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Introduction

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular
structures beyond the diffraction limit of light, offering unprecedented insights into the
nanoscale organization and dynamics of biomolecules. A key challenge in super-resolution
imaging is the precise and efficient labeling of target molecules with bright, photostable
fluorophores. Cy3-PEG2-TCO is a powerful tool that addresses this challenge by combining the
excellent photophysical properties of the Cy3 fluorophore with a highly specific and efficient
bioorthogonal labeling strategy.

This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO
in super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy
(STORM). Cy3-PEG2-TCO features a Cy3 dye, a short polyethylene glycol (PEG) linker, and a
trans-cyclooctene (TCO) moiety. The TCO group reacts specifically with a tetrazine-modified
target molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of
"click chemistry" that is rapid, highly selective, and biocompatible.[1] This allows for the precise
labeling of proteins and other biomolecules in fixed and living cells with minimal linkage error, a
critical factor for high-resolution imaging.[2] In STORM, Cy3 often serves as an "activator"
fluorophore, used in conjunction with a "reporter” dye like Alexa Fluor 647 or Cy5, to control the
stochastic photoswitching required for image reconstruction.[3]
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Key Applications

» High-density, specific labeling of proteins: By genetically encoding an unnatural amino acid
bearing a tetrazine group, proteins of interest can be specifically labeled with Cy3-PEG2-
TCO for super-resolution imaging. This approach has been successfully used to study the
nanoscale organization of membrane receptors like kainate and NMDA receptors.[4][5]

e Multi-color super-resolution imaging: The Cy3-activator and a red-emitting reporter dye pair
can be part of a multi-color imaging scheme, allowing for the simultaneous visualization of
multiple cellular structures.[3]

 Live-cell super-resolution imaging: The biocompatibility of the TCO-tetrazine ligation enables
the labeling of proteins in living cells, opening the door to studying dynamic processes at the
nanoscale.[6]

Data Presentation

The performance of fluorophores in STORM is critical for achieving high-quality super-
resolution images. Key parameters include the number of photons detected per switching event
(which influences localization precision), the on-off duty cycle (the fraction of time the
fluorophore is in the fluorescent "on" state), and the number of switching cycles before
photobleaching. While specific data for the Cy3-PEG2-TCO conjugate is not extensively
published, the data for Cy3B, a high-performance variant of Cy3 for STORM, provides a strong
reference.
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Signaling Pathway and Experimental Workflow
Visualizations

To illustrate the application of Cy3-PEG2-TCO, we provide diagrams for the experimental
workflow of labeling and imaging a target protein, and a representative signaling pathway that
can be studied with this technique.

Caption: Experimental workflow for super-resolution imaging using Cy3-PEG2-TCO.

Caption: Signaling pathway of a Kainate receptor studied with super-resolution microscopy.

Experimental Protocols
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Protocol 1: Bioorthogonal Labeling of a Target Protein in
Mammalian Cells

This protocol describes the labeling of a target protein containing a tetrazine-modified unnatural
amino acid with Cy3-PEG2-TCO.

Materials:

Mammalian cells (e.g., HEK293T or HelLa)

e Glass-bottom imaging dishes

» Plasmids for expressing the mutant tRNA synthetase/tRNA pair for the tetrazine-UAA.

¢ Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the
desired labeling site.

o Transfection reagent (e.g., Lipofectamine 3000)

o Tetrazine-modified unnatural amino acid (e.g., Tetrazine-L-lysine)

« Cy3-PEG2-TCO

e Cell culture medium (e.g., DMEM)

o Phosphate-buffered saline (PBS)

Procedure:

o Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-
70% confluency at the time of transfection.

» Transfection: Co-transfect the cells with the plasmids for the tRNA synthetase/tRNA pair and
the POI-TAG construct using a suitable transfection reagent according to the manufacturer's
protocol.

o UAA Incorporation: After transfection, add the tetrazine-modified UAA to the cell culture
medium. A typical concentration is 250-500 uM. Incubate the cells for 24-48 hours to allow
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for protein expression and incorporation of the UAA.

e Labeling with Cy3-PEG2-TCO: a. Gently wash the cells twice with pre-warmed PBS. b.
Prepare a solution of Cy3-PEG2-TCO in cell culture medium. A starting concentration of 1-5
MM is recommended. If using Cy3 as an activator for a reporter dye like Alexa Fluor 647, a
TCO-conjugated version of the reporter dye should be added at a similar concentration. c.
Incubate the cells with the dye solution for 10-30 minutes at 37°C.[7] d. Wash the cells three
times with pre-warmed PBS to remove any unbound dye.

» Cell Fixation (for fixed-cell imaging): a. Fix the cells with 4% paraformaldehyde (PFA) in PBS
for 10 minutes at room temperature. b. Wash the cells three times with PBS. c. If the target
protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
d. Wash the cells three times with PBS. The sample is now ready for imaging.

Protocol 2: (d)STORM Imaging of Cy3-Labeled
Structures

This protocol outlines the general procedure for performing (d)STORM imaging on samples
labeled with a Cy3 activator and an Alexa Fluor 647 reporter.

Materials:
o Labeled cell sample on a glass-bottom dish
o dSTORM imaging buffer

¢ Microscope equipped for STORM (high-power lasers, sensitive camera like EMCCD or
sCMOS)

dSTORM Imaging Buffer Preparation (GLOX-based buffer with MEA):
A common dSTORM buffer formulation is:

e 10% (w/v) Glucose

e 1 M Cysteamine (MEA)

e GLOX solution (Glucose oxidase and Catalase in buffer)
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» Buffer (e.g., 50 mM Tris-HCI, 10 mM NacCl, pH 8.0)

To prepare 1 ml of imaging buffer:

Start with ~800 uL of the buffer.

Add 100 pL of 1 M MEA stock solution (final concentration 100 mM).

Add 100 pL of 10x GLOX solution.

This buffer should be prepared fresh before each imaging session.

Imaging Procedure:

Microscope Setup: Turn on the microscope, lasers (e.g., 561 nm for Cy3 activation and 647
nm for Alexa Fluor 647 excitation), and camera. Allow the system to warm up for at least 30
minutes to ensure stability.

Sample Mounting: Replace the cell culture medium or PBS with the freshly prepared
dSTORM imaging buffer.

Locate the Region of Interest (ROI): Using low laser power, locate a cell expressing the
labeled protein of interest.

Photoswitching and Acquisition: a. Increase the 647 nm laser power to a high level (e.g., 1-2
kwW/cm?) to excite the Alexa Fluor 647 reporter dye and drive most of the molecules into a
dark state. b. Apply a low-power 561 nm laser to activate a sparse subset of Cy3 molecules,
which in turn will reactivate the nearby Alexa Fluor 647 reporter dyes. c. Record a time series
of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100
Hz). The exposure time is typically between 10-30 ms.[5] d. Adjust the 561 nm activation
laser power throughout the acquisition to maintain a constant, low density of single-molecule
blinking events in each frame.

e Image Reconstruction: a. Use appropriate software (e.g., Nikon NIS-Elements with N-
STORM, ImageJ with ThunderSTORM, or custom software) to process the acquired image
stack. b. The software will identify and fit the point-spread function (PSF) of each single-
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molecule blinking event to determine its precise coordinates. c. A final super-resolution
image is reconstructed by plotting the localized coordinates of all detected molecules.

Considerations for Live-Cell Super-Resolution
Imaging

e Labeling: Perform the labeling with Cy3-PEG2-TCO at 37°C and minimize the incubation
time to reduce cellular stress. Use the lowest possible dye concentration that gives a
sufficient signal.

e Imaging Buffer: For live-cell STORM, specialized imaging buffers that are less toxic than the
high-thiol-concentration buffers used for fixed cells are required. Often, the endogenous
antioxidant glutathione can be sufficient to induce photoswitching of some dyes.[8]

» Acquisition Speed: Dynamic processes in live cells require rapid image acquisition. The
number of frames may need to be reduced, or the frame rate increased, which can be a
trade-off with image quality.

o Phototoxicity: Use the lowest possible laser powers that still allow for effective
photoswitching and signal detection to minimize phototoxicity and cell death.

Conclusion

Cy3-PEG2-TCO, in conjunction with tetrazine-based genetic code expansion, offers a robust
and versatile method for high-resolution imaging of specific biomolecules. The combination of
precise bioorthogonal labeling and the favorable photophysics of Cy3 for STORM enables
researchers to probe the intricate details of cellular architecture and function at the nanoscale.
The protocols and data provided herein serve as a comprehensive guide for the successful
application of this powerful tool in super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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